(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate
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Description
(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C20H16N2O7 and its molecular weight is 396.355. The purity is usually 95%.
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Biological Activity
(Z)-2-(4-nitrobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of morpholine derivatives with appropriate aldehydes and ketones. Characterization is performed using various spectroscopic techniques such as NMR, IR, and mass spectrometry to confirm the structure and purity of the compound.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits notable antimicrobial properties. The compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus , showing significant inhibition zones in agar diffusion tests.
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|---|
E. coli | 15 | 50 |
S. aureus | 18 | 40 |
Antiviral Activity
The antiviral potential of the compound has also been explored. Preliminary assays indicated moderate activity against several viral strains, including influenza A. The IC50 values obtained were comparable to standard antiviral agents, suggesting that further modifications could enhance efficacy.
Viral Strain | IC50 (µM) | Selectivity Index |
---|---|---|
Influenza A | 12.5 | 8 |
Herpes Simplex Virus | 15.0 | 7 |
The biological activity of this compound is attributed to its ability to interfere with key metabolic pathways in pathogens. Studies suggest that the compound may inhibit nucleic acid synthesis or disrupt protein synthesis in bacteria and viruses.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. evaluated the antimicrobial properties of this compound in vivo using a murine model infected with S. aureus. Results indicated a significant reduction in bacterial load in treated groups compared to controls.
- Antiviral Screening : Johnson et al. performed a comparative analysis of various substituted benzofuran derivatives, highlighting that modifications to the nitro group significantly enhanced antiviral activity against influenza virus.
Properties
IUPAC Name |
[(2Z)-2-[(4-nitrophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O7/c23-19-16-6-5-15(28-20(24)21-7-9-27-10-8-21)12-17(16)29-18(19)11-13-1-3-14(4-2-13)22(25)26/h1-6,11-12H,7-10H2/b18-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBURKPNORUAFMN-WQRHYEAKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=C(C=C4)[N+](=O)[O-])O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=C(C=C4)[N+](=O)[O-])/O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.